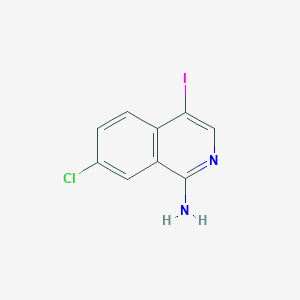
7-Chloro-4-iodoisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-iodoisoquinolin-1-amine is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of both chlorine and iodine atoms attached to the isoquinoline ring, along with an amine group at the first position. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-iodoisoquinolin-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives. For instance, the chlorination of isoquinoline can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). Subsequently, iodination can be performed using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the halogenation process. The final product is typically purified using techniques like recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
科学研究应用
7-Chloro-4-iodoisoquinolin-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.
Industrial Applications: The compound is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-Chloro-4-iodoisoquinolin-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
相似化合物的比较
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
4-Iodoisoquinoline: Used in the synthesis of various bioactive molecules.
7-Chloroisoquinoline: Studied for its potential therapeutic properties.
Uniqueness: 7-Chloro-4-iodoisoquinolin-1-amine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
属性
分子式 |
C9H6ClIN2 |
|---|---|
分子量 |
304.51 g/mol |
IUPAC 名称 |
7-chloro-4-iodoisoquinolin-1-amine |
InChI |
InChI=1S/C9H6ClIN2/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H,(H2,12,13) |
InChI 键 |
NYXDRRHTWJGOAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


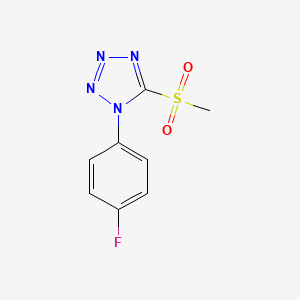
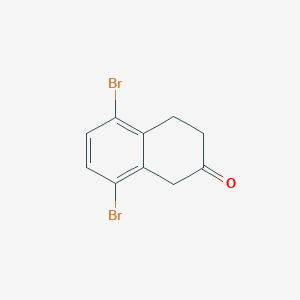
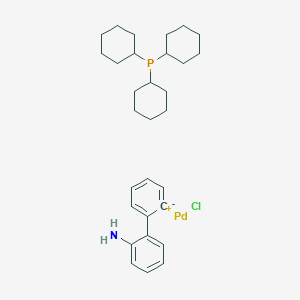
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
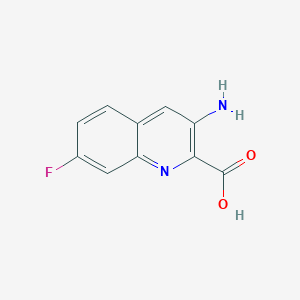
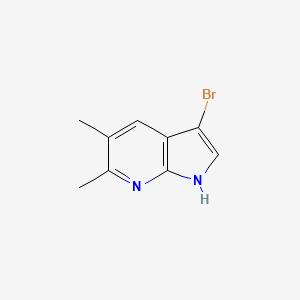

![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
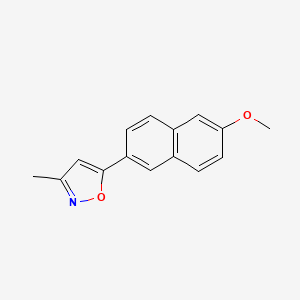
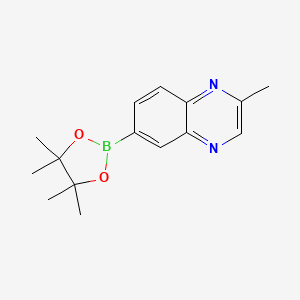
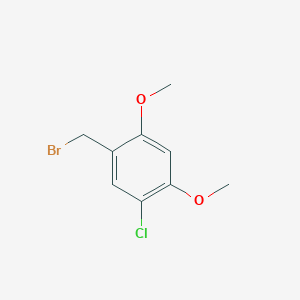
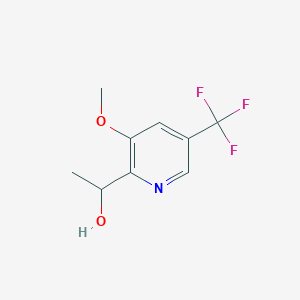

![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)
